“3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4BrClN2 . It is part of the 1H-Pyrrolo[2,3-b]pyridine family, which has been found to be an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies. For instance, a study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
The molecular structure of “3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Clc1ccnc2[nH]cc(Br)c12
. Docking experiments have shown that the orientation of the active pyrrolo pyridines in the HNE catalytic triad Ser195-His57-Asp102 correlated with the effectiveness of the inhibitor interaction with the enzyme .
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula . It features a pyrrolopyridine ring structure, which includes both bromine and chlorine substituents. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential applications in drug development and biochemical research.
This compound is synthesized through various methods, often involving halogenation reactions of precursor compounds. Its unique structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in biological studies.
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic aromatic organic compound. It falls under the category of pyrrolopyridines, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, solvent choice (often polar aprotic solvents), and reaction time are optimized during synthesis. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability .
Key structural data include:
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism by which 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exerts its biological effects involves interaction with specific enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell growth and differentiation.
Studies indicate that this compound binds to the ATP-binding site of FGFRs, effectively inhibiting their kinase activity. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further investigation in cancer therapy .
The compound exhibits notable reactivity due to its halogen substituents, influencing its interactions with other molecules. Its ability to undergo electrophilic aromatic substitution allows for further derivatization in synthetic applications .
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Palladium-catalyzed cross-coupling reactions represent a cornerstone in the functionalization of 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, enabling the selective modification of its halogen substituents. The bromine at the 3-position demonstrates significantly higher reactivity toward oxidative addition compared to the chlorine at the 4-position, allowing for sequential functionalization under controlled conditions. This differential reactivity stems from the weaker bond strength of C-Br (276 kJ/mol) versus C-Cl (397 kJ/mol), coupled with the electron-rich environment of the pyrrole ring [2] [7].
Optimized conditions for C-N bond formation utilize Pd(OAc)₂/Xantphos catalyst systems with Cs₂CO₃ as base in dioxane at 100°C, achieving yields exceeding 90% for aryl amide couplings (Table 1). The bidentate nature of Xantphos stabilizes the palladium center during the catalytic cycle, preventing catalyst decomposition and enabling efficient reductive elimination. Notably, reactions require N-protection of the pyrrole ring (typically with benzyl or SEM groups) to prevent coordination of palladium to the acidic nitrogen, which otherwise halts the reaction [2]. For C-O couplings, Pd(OAc)₂ with Xantphos and K₂CO₃ in dioxane proves optimal, though yields are generally 10-15% lower than amidation counterparts due to competing hydrolysis pathways [2].
Table 1: Optimized Conditions for Pd-Catalyzed Cross-Coupling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|---|
C–N Coupling | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 92-95 |
C–N Coupling | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-90 |
C–O Coupling | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 78-83 |
Chemoselective Suzuki-Miyaura arylation at the 3-position employs Pd₂(dba)₃ with SPhos ligand in toluene/water mixtures, enabling retention of the C4-chlorine for subsequent derivatization. This selectivity profile permits the synthesis of diversely functionalized scaffolds through sequential cross-coupling: initial arylation at C3 followed by amination at C4. The methodology has been successfully applied in synthesizing FGFR inhibitors featuring 3-aryl-4-amino substitutions, demonstrating its robust synthetic utility in medicinal chemistry programs [8].
The regioselective introduction of halogens onto the pyrrolo[2,3-b]pyridine scaffold requires precise control of electronic and steric factors. Direct bromination at C3 employs bromine in acetic acid at 0-5°C, exploiting the inherent nucleophilicity of the electron-rich pyrrole ring. This method selectively installs bromine at the 3-position with >90% regiocontrol, as confirmed by X-ray crystallography of derivatives [4] [7]. Subsequent chlorination at C4 necessitates POCl₃ in DMF at reflux (110°C), which activates the pyridine nitrogen via Vilsmeier complex formation, facilitating nucleophilic displacement. This sequential halogenation approach provides 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in 65-70% overall yield from the parent heterocycle [7] [9].
Table 2: Halogenation Reagents and Conditions for Pyrrolo[2,3-b]pyridine Functionalization
Position | Reagent System | Solvent | Temp (°C) | Time (h) | Regioselectivity (%) |
---|---|---|---|---|---|
C3 Bromination | Br₂/AcOH | Acetic acid | 0-5 | 2 | >90 |
C4 Chlorination | POCl₃/DMF | Toluene | 110 | 8 | 85 |
C2 Bromination | NBS/MeCN | Acetonitrile | 25 | 1 | 75 |
The orthogonal reactivity of the halogen substituents enables selective functionalization: bromine undergoes Suzuki coupling under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), while chlorine requires more forcing Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, NaO^tBu, 100°C). This differential is attributed to the greater electronegativity of the pyridine ring at C4 versus the pyrrole ring at C3, which reduces electron density at the C-Cl bond and consequently its reactivity toward oxidative addition [7]. Computational studies indicate a 0.15 eV lower LUMO energy at C3 compared to C4, rationalizing the observed preference for initial functionalization at the brominated position [8].
Alternative halogenation strategies include directed ortho-metalation using n-BuLi/TMEDA at -78°C followed by quenching with C₂Cl₆ or C₂Br₆, achieving 60-75% yields for C4 halogenation. However, this method suffers from competing side reactions at the electron-rich pyrrole nitrogen, limiting its practicality for large-scale synthesis compared to electrophilic approaches [7].
Solid-phase synthesis of 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives leverages the differential reactivity of its halogen substituents for sequential resin immobilization and functionalization. The bromine at C3 serves as the preferred anchor point for attachment to Wang resin via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O (3:1), achieving >95% loading efficiency as determined by UV quantification of cleaved Fmoc test groups [7]. Following immobilization, the C4-chlorine undergoes nucleophilic displacement with primary and secondary amines under microwave irradiation (120°C, 30 min) in the presence of DIEA, yielding 4-aminopyrrolopyridine derivatives without resin cleavage.
The orthogonally protected scaffold enables diversification through three key steps: (1) N1-deprotection with TFA/CH₂Cl₂ (1:1) for 2h, (2) acylation or sulfonylation at nitrogen using acid chlorides (5 equiv) and DIEA (10 equiv) in DMF, and (3) final cleavage from resin using TFA/H₂O (95:5) to yield target compounds with purities >85% (HPLC analysis). This approach generates libraries of 200-500 compounds per synthesis cycle, with typical isolated yields of 60-75% across the multi-step sequence [5] [7].
Table 3: Solid-Phase Diversification Strategies for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Diversification Step | Reagents/Conditions | Functional Group Tolerance | Typical Yield (%) |
---|---|---|---|
Resin Loading | Wang resin, Pd(PPh₃)₄, Na₂CO₃ | Halides, esters, nitriles | 92-95 |
C4 Amination | Amines, DIEA, 120°C MW | Primary/secondary amines | 85-90 |
N1 Deprotection | TFA/CH₂Cl₂ (1:1) | Boc, SEM groups | 95 |
N1 Acylation | RCOCl, DIEA, DMF | Acyl, sulfonyl groups | 80-85 |
Cleavage | TFA/H₂O (95:5) | All | 95 |
Recent advances incorporate on-resin Sonogashira coupling at C5 using PdCl₂(PPh₃)₂/CuI catalysts with terminal alkynes before the amination step, further expanding accessible chemical space. Post-cleavage modifications exploit the latent reactivity of the bromine substituent for solution-phase Suzuki couplings, enabling introduction of biaryl moieties after scaffold diversification. This hybrid solid-phase/solution-phase strategy generates structurally complex libraries featuring three points of diversity (N1, C4, C5) while maintaining synthetic efficiency [5] [7].
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4